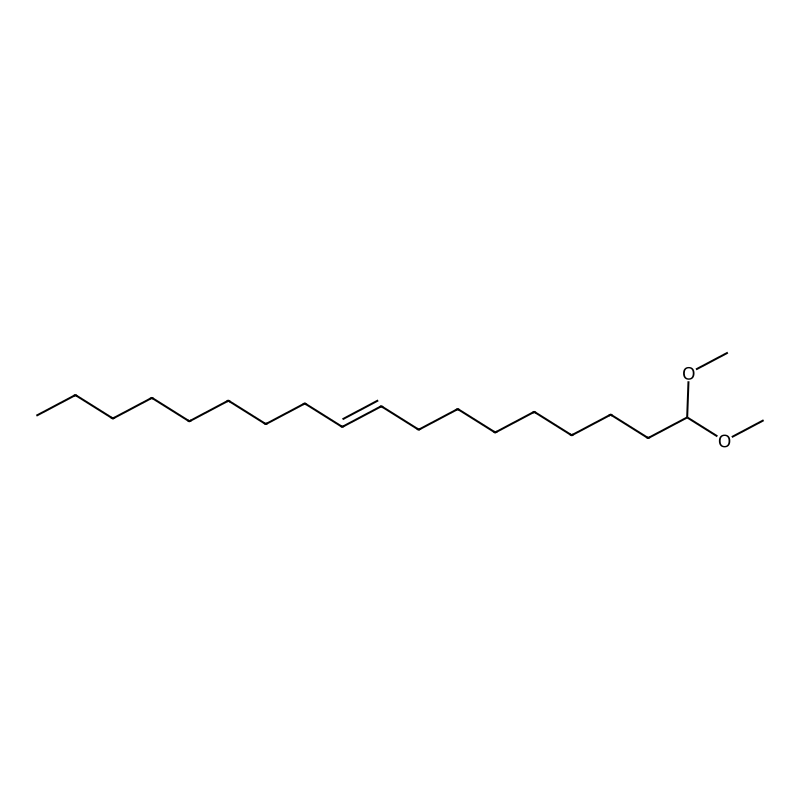

9-Octadecene, 1,1-dimethoxy-, (9Z)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

9-Octadecene, 1,1-dimethoxy-, (9Z)- is a chemical compound with the molecular formula and a molecular weight of approximately 312.53 g/mol. This compound is characterized by its long hydrocarbon chain, which consists of 18 carbon atoms and is unsaturated due to the presence of a double bond at the ninth carbon position (9Z). The compound also contains two methoxy groups (-OCH₃) attached to the first carbon of the alkene, which influences its chemical reactivity and physical properties .

The structural formula can be represented as follows:

- IUPAC Name: 1,1-dimethoxyoctadec-9-ene

- CAS Number: 15677-71-1

- InChIKey: WBNMCUYSZJIEFY-QXMHVHEDSA-N

- Metathesis Reactions: This compound can be utilized in metathesis reactions, particularly with novel rhenium catalysts that exhibit varying trans/cis ratios. These reactions are significant for synthesizing new hydrocarbons and polymers.

- Hydrolysis: The methoxy groups can undergo hydrolysis to yield octadecenoic acid derivatives, which can further react in esterification or amidation processes.

- Oxidation: The double bond in the alkene can be oxidized to form epoxides or diols, depending on the reagents used.

Research indicates that compounds like 9-octadecene, 1,1-dimethoxy-, (9Z)- play roles in biological systems. Specifically, dimethyl acetals are indirect markers for plasmalogens, which are vital for cellular functions such as oxidative protection and cholesterol homeostasis. Elevated levels of this compound have been associated with certain metabolic disorders, including retinitis pigmentosa and rhizomelic chondrodysplasia punctata .

The synthesis of 9-octadecene, 1,1-dimethoxy-, (9Z)- can be achieved through several methods:

- Metathesis of Oleic Acid Derivatives: This method involves the metathesis reaction of methyl or ethyl oleate to produce this compound alongside other hydrocarbons .

- Dimethyl Acetal Formation: The compound can also be synthesized by reacting octadecenoic acid with methanol in the presence of an acid catalyst to form dimethyl acetal derivatives.

9-Octadecene, 1,1-dimethoxy-, (9Z)- has several applications across different fields:

- Lubricants: Due to its long hydrocarbon chain and favorable viscosity characteristics, it is used in high-performance lubricants and functional fluids.

- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing various chemicals and materials.

- Biomarkers: Its role as a biomarker for plasmalogen synthesis makes it significant in clinical diagnostics and research on metabolic disorders .

Studies involving interaction analyses have shown that 9-octadecene, 1,1-dimethoxy-, (9Z)- interacts with various biological systems. For instance:

- Plasmalogen Synthesis: Its levels are measured in fibroblasts to assess defects in plasmalogen synthesis pathways, which are crucial for maintaining cellular integrity and function .

- Cholesterol Homeostasis: The compound's interaction with lipid metabolism pathways highlights its potential role in managing cholesterol levels within cells.

Several compounds share structural similarities with 9-octadecene, 1,1-dimethoxy-, (9Z)-. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Octadecenoic Acid | C18H34O2 | Saturated fatty acid; no methoxy groups |

| Oleic Acid | C18H34 | Monounsaturated fatty acid; no methoxy groups |

| Dimethyl Octadecanoate | C20H40O2 | Ester derivative; similar structure but different reactivity |

| 1-Octadecene | C18H36 | Straight-chain alkene; lacks methoxy groups |

Uniqueness: The presence of two methoxy groups distinguishes 9-octadecene, 1,1-dimethoxy-, (9Z)- from other similar compounds. This modification not only affects its chemical reactivity but also enhances its potential applications in biological systems and material science.

Plasmalogen Biosynthesis and Function

Plasmalogens are ether glycerophospholipids characterized by a vinyl ether bond at the sn-1 position of the glycerol backbone. Their biosynthesis involves peroxisomal enzymes such as fatty acyl-CoA reductase 1 (FAR1), which catalyzes the formation of the alkyl ether bond. 9-Octadecene, 1,1-dimethoxy-, (9Z)- (DMA 18:1) is a dimethyl acetal derivative of olealdehyde, functioning as a stable surrogate marker for plasmalogen metabolism.

Molecular Characteristics:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₄₀O₂ | |

| Molecular Weight | 312.53 g/mol | |

| (Z)-Configuration | Double bond at C9 | |

| Methoxy Groups | Two methyl ethers at C1 |

The acetal functional group enhances hydrolytic stability compared to aldehydes, making DMA 18:1 a reliable analyte for clinical and experimental studies.

Role in Oxidative Stress and Cholesterol Homeostasis

Plasmalogens modulate oxidative stress by scavenging reactive oxygen species (ROS) via their vinyl ether bonds. Conversely, their oxidation can generate prooxidant intermediates, including hydroperoxyacetal and dioxetane, which produce excited carbonyls and singlet molecular oxygen ($$^1O_2$$).

Key Interactions:

- Antioxidant Activity: Plasmalogens donate allylic hydrogen atoms to ROS, mitigating lipid peroxidation.

- Cholesterol Synthesis Regulation: Elevated plasmalogen levels degrade squalene monooxygenase (SQLE), reducing cholesterol biosynthesis. Plasmalogen deficiency stabilizes SQLE, increasing cholesterol production.

- Dual Role in Oxidation: While plasmalogens protect against ROS, their oxidized derivatives (e.g., DMA 18:1) may propagate oxidative damage in pathological states.

Clinical Relevance as a Diagnostic Marker

9-Octadecene, 1,1-dimethoxy-, (9Z)- is quantified in red blood cells (RBCs) to assess plasmalogen metabolism in peroxisomal disorders. Key applications include:

Analytical Methods:Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (GC-MS) is used to measure DMA concentrations. The Mayo Clinic RBC plasmalogen test reports DMA 18:1 levels alongside C16:0 and C18:0 DMAs to diagnose peroxisomal disorders.